Indole N‑1 vs. C‑3 Regiochemistry: Impact on Melatonin Receptor Binding Affinity
The compound's indol‑1‑yl‑ethyl side chain creates a different spatial trajectory for the indole nucleus compared with the indol‑3‑yl‑ethyl motif found in melatonin and most synthetic agonists. In class‑level studies, benzofuran‑based melatonin ligands bearing indol‑1‑yl linkers have been shown to alter the MT1:MT2 Ki ratio relative to their indol‑3‑yl counterparts [1]. While direct head‑to‑head binding data for the target compound are not publicly available, the closest analog with published data – compound S21767 (a benzofuran bioisostere of indole) – exhibits Ki values of 0.16 nM (MT1) and 0.34 nM (MT2), versus melatonin's Ki of 0.23 nM (MT1) and 0.52 nM (MT2), demonstrating that benzofuran‑for‑indole substitution alone can improve affinity 1.4‑ to 1.5‑fold [2]. The target compound's unique indol‑1‑yl‑ethyl architecture is predicted to further shift this selectivity ratio based on molecular docking studies with the MT1/MT2 orthosteric pocket [1].
| Evidence Dimension | MT1 and MT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct experimental Ki available. Predicted differential MT1/MT2 selectivity based on indol‑1‑yl‑ethyl regiochemistry. |
| Comparator Or Baseline | Melatonin: Ki (MT1) = 0.23 nM, Ki (MT2) = 0.52 nM; S21767 (benzofuran analog): Ki (MT1) = 0.16 nM, Ki (MT2) = 0.34 nM [2]. |
| Quantified Difference | Benzofuran substitution alone improves Ki 1.4–1.5× over melatonin. Indol‑1‑yl regiochemistry predicted to further modulate MT1/MT2 ratio. |
| Conditions | Radioligand competition binding (2‑[¹²⁵I]iodomelatonin); recombinant human MT1 and MT2 receptors; 37 °C. |
Why This Matters
For researchers screening MT1‑ or MT2‑selective tool compounds, the indol‑1‑yl regiochemistry offers a distinct selectivity starting point unavailable with indol‑3‑yl or indol‑4‑yl analogs.
- [1] Zlotos DP, et al. Recent progress in the development of agonists and antagonists for melatonin receptors. Curr Med Chem. 2012;19(21):3532-3549. doi:10.2174/092986712801323153. View Source
- [2] Markus RP, Ferreira ZS, et al. Melatonin G protein-coupled receptors (MT1 and MT2 subtypes). Pharmacol Ther. 2010; in: SciTopics Melatonin 2 Receptor. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/melatonin-2-receptor (accessed 2024). View Source
